Cyclopropanecarboxamide, 2,2-dichloro-3-phenyl-, (1R,3R)-
Description
Molecular Formula and Key Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₁₀Cl₂N₂O |
| Molecular Weight | 275.12 g/mol |
| Chiral Centers | 2 (C1 and C3) |
| Functional Groups | Carboxamide, Dichloro, Phenyl |
The cyclopropane ring introduces significant angle strain (≈60° bond angles), which influences the compound’s reactivity and stability. The carboxamide group at position 1 participates in hydrogen bonding, while the electron-withdrawing chlorine atoms at position 2 and the sterically demanding phenyl group at position 3 create a polarized electronic environment.
Stereochemical Configuration Analysis
The (1R,3R) configuration is determined using the Cahn-Ingold-Prelog priority rules. For position 1 (carboxamide-bearing carbon), substituents are prioritized as follows:
- Carboxamide (-CONH₂: highest priority due to N and O atoms)
- Chlorine (Cl)
- Cyclopropane C2 (bonded to two Cl atoms)
- Cyclopropane C3 (bonded to phenyl).
The configuration at position 3 follows a similar hierarchy:
- Phenyl group (C₆H₅)
- Cyclopropane C1 (carboxamide)
- Cyclopropane C2 (dichloro)
- Hydrogen (lowest priority).
The spatial arrangement of substituents results in a cis-diaxial relationship between the carboxamide and phenyl groups, while the chlorine atoms occupy equatorial positions relative to the cyclopropane plane. This configuration minimizes steric hindrance between the bulky phenyl group and the carboxamide moiety.
Comparative Analysis of Cis/Trans Isomerism in Cyclopropane Derivatives
Cyclopropane’s planar rigidity restricts bond rotation, enabling distinct cis/trans stereoisomers in disubstituted derivatives. For 2,2-dichloro-3-phenylcyclopropanecarboxamide , isomerism is dictated by the relative positions of the phenyl and carboxamide groups:
| Isomer Type | Substituent Orientation | Stability Considerations |
|---|---|---|
| Cis (1R,3R) | Phenyl and carboxamide on same ring face | Higher steric strain due to bulky groups |
| Trans | Phenyl and carboxamide on opposite faces | Reduced strain; often thermodynamically favored |
In contrast, trans-2,2-dibromo-3-phenylcyclopropanecarboxylic acid (CAS 34883863) exhibits a trans configuration between the carboxylic acid and phenyl groups, leveraging hydrogen bonding to stabilize the structure. Similarly, cyclopropanecarboxamide derivatives with (1S,3S) configurations, such as those described in synthetic methodologies, demonstrate how stereochemical preferences influence intermolecular interactions and crystallinity.
Key Structural Comparisons
- Electronic Effects : Chlorine’s electronegativity in 2,2-dichloro derivatives enhances ring polarization compared to bromine or methyl substituents.
- Steric Demand : Phenyl groups introduce greater steric hindrance than aliphatic substituents, affecting reaction kinetics in cyclopropane ring-opening reactions.
- Hydrogen-Bonding Capacity : Carboxamide groups enable stronger intermolecular interactions than esters or nitriles, impacting solubility and melting points.
Properties
CAS No. |
646995-54-2 |
|---|---|
Molecular Formula |
C10H9Cl2NO |
Molecular Weight |
230.09 g/mol |
IUPAC Name |
(1R,3R)-2,2-dichloro-3-phenylcyclopropane-1-carboxamide |
InChI |
InChI=1S/C10H9Cl2NO/c11-10(12)7(8(10)9(13)14)6-4-2-1-3-5-6/h1-5,7-8H,(H2,13,14)/t7-,8+/m0/s1 |
InChI Key |
HFJNVUSRKMKBFE-JGVFFNPUSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)[C@H]2[C@@H](C2(Cl)Cl)C(=O)N |
Canonical SMILES |
C1=CC=C(C=C1)C2C(C2(Cl)Cl)C(=O)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cyclopropanecarboxamide, 2,2-dichloro-3-phenyl-, (1R,3R)- typically involves the cyclopropanation of suitable precursors. One common method is the reaction of 2,2-dichloro-3-phenylpropanoic acid with ammonia or an amine under controlled conditions to form the carboxamide. The reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure the desired stereochemistry is achieved .
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction parameters and yields. The use of biocatalytic transformations has also been explored, where enzymes are employed to facilitate the synthesis of optically active forms of the compound .
Chemical Reactions Analysis
Types of Reactions
Cyclopropanecarboxamide, 2,2-dichloro-3-phenyl-, (1R,3R)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxamide group to an amine or other reduced forms.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and the use of solvents to facilitate the reactions .
Major Products Formed
The major products formed from these reactions include:
- Oxidized derivatives such as carboxylic acids.
- Reduced derivatives such as amines.
- Substituted derivatives where chlorine atoms are replaced with other functional groups .
Scientific Research Applications
Cyclopropanecarboxamide, 2,2-dichloro-3-phenyl-, (1R,3R)- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a subject of study in biochemical pathways and enzyme interactions.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Cyclopropanecarboxamide, 2,2-dichloro-3-phenyl-, (1R,3R)- involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, influencing biochemical pathways and cellular processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Comparison with Structural Analogs
1-(3-Bromophenyl)-N,N-diethylcycloprop-2-ene-1-carboxamide
- Structure : Features a bromophenyl group at the 1-position and a diethylamide substituent.
- Synthesis : Prepared via coupling of 1-(3-bromophenyl)cycloprop-2-ene-1-carboxylic acid with diethylamine at room temperature (77% yield) .
- Properties : Melting point 102.2–102.5°C; Rf 0.23 (hexanes/EtOAc 1:1).
- Key Differences :
Milnacipran Hydrochloride
- Structure: (1R,2S)-rel-2-(aminomethyl)-N,N-diethyl-1-phenylcyclopropanecarboxamide hydrochloride.
- Application: Approved for fibromyalgia; acts as a serotonin-norepinephrine reuptake inhibitor (SNRI).
- Key Differences: Functional Groups: Aminomethyl and hydrochloride vs. dichloro substituents. Bioactivity: Milnacipran’s aminomethyl group facilitates CNS penetration, whereas dichloro substitution in the target compound may favor non-CNS applications (e.g., pesticides) .
3,3-Dimethyl-2-(1-propenyl)cyclopropane Carboxylate
- Structure : Ester derivative with propenyl and methyl substituents.
- Synthesis : Produced via decarboxylation using copper catalysts and nitrogen-containing aromatic compounds .
- Key Differences :
Data Table: Comparative Analysis of Cyclopropane Derivatives
| Compound Name | Substituents | Functional Group | Synthesis Yield | Melting Point (°C) | Key Applications |
|---|---|---|---|---|---|
| 2,2-Dichloro-3-phenyl- (1R,3R)- | 2-Cl₂, 3-Ph | Carboxamide | Not reported | Not reported | Research chemical |
| 1-(3-Bromophenyl)-N,N-diethyl- | 1-Br-Ph, N,N-diethyl | Carboxamide | 77% | 102.2–102.5 | Medicinal chemistry |
| Milnacipran HCl | 2-(aminomethyl), 1-Ph | Carboxamide | Not reported | Not reported | Fibromyalgia therapy |
| 3,3-Dimethyl-2-(1-propenyl)- | 3-Me₂, 2-propenyl | Carboxylate | Not reported | Not reported | Agrochemicals |
Research Findings and Implications
- Stereochemical Influence : The (1R,3R) configuration of the target compound may enhance binding specificity in chiral environments, as seen in Milnacipran’s enantiomer-dependent activity .
- Halogen Effects : Dichloro substitution likely increases electrophilicity and stability compared to bromine, affecting reactivity in cross-coupling reactions .
- Synthetic Challenges : High-yield synthesis (as in the bromophenyl analog) requires optimized coupling conditions, which may differ for dichloro derivatives due to steric hindrance .
Biological Activity
Cyclopropanecarboxamide, 2,2-dichloro-3-phenyl-, (1R,3R)- is a synthetic compound characterized by a cyclopropane structure with dichloro and phenyl substituents. Its unique molecular structure suggests potential biological activities that warrant detailed investigation. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and applications in various fields.
Chemical Structure and Properties
- Molecular Formula : C10H9Cl2NO
- CAS Number : 646995-54-2
The compound features a cyclopropane ring attached to a carboxamide group and two chlorine atoms, contributing to its distinct chemical behavior and biological interactions.
Synthesis
The synthesis of Cyclopropanecarboxamide, 2,2-dichloro-3-phenyl-, (1R,3R)- typically involves:
- Cyclopropanation : Reaction of 2,2-dichloro-3-phenylpropanoic acid with ammonia or amines.
- Catalysis : Use of specific catalysts under controlled temperature and pressure to ensure the desired stereochemistry is achieved.
Table 1: Synthesis Overview
| Step | Reagents/Conditions | Outcome |
|---|---|---|
| Cyclopropanation | 2,2-dichloro-3-phenylpropanoic acid + Amine | Formation of carboxamide |
| Catalysis | Specific catalysts at controlled conditions | Desired stereochemistry |
Biological Activity
Research indicates that Cyclopropanecarboxamide derivatives exhibit various biological activities:
1. Antifungal Activity
Studies have shown that certain derivatives of cyclopropanecarboxamides possess moderate antifungal properties. For instance, compounds synthesized from 1-(4-ethoxyphenyl)-2,2-dichlorocyclopropane-1-carboxylic acid demonstrated significant fungicidal activity against various fungal strains .
2. Insecticidal Properties
Insecticidal assays have revealed that some cyclopropanecarboxamide derivatives can effectively inhibit insect growth and reproduction. This makes them candidates for development as environmentally friendly pesticides .
The mechanism of action for these compounds often involves interaction with specific enzymes or receptors within target organisms. For example, they may inhibit melanin biosynthesis in fungi or disrupt hormonal pathways in insects .
Case Studies
Several studies have focused on the biological implications of cyclopropanecarboxamide derivatives:
- Study on Antifungal Efficacy : A research article published in the Asian Journal of Chemistry reported the synthesis of new amide-type compounds from cyclopropanecarboxylic acids. The bioassay results indicated moderate antifungal activity against common pathogens .
- Insect Growth Regulation : Another study highlighted the insecticidal effects of cyclopropanecarboxamide derivatives on pest species, suggesting potential applications in agricultural pest management .
Comparison with Similar Compounds
Cyclopropanecarboxamide can be compared with other similar compounds in terms of biological activity and chemical properties:
Table 2: Comparison with Similar Compounds
| Compound | Biological Activity | Unique Features |
|---|---|---|
| Cyclopropanecarboxylic acid | Moderate antifungal | Simple carboxylic structure |
| 2,2-Dichloro-3-phenylpropanoic acid | Insect growth regulation | Additional phenyl group |
| Cyclopropanecarboxamide derivatives | Antifungal & insecticidal | Diverse substituents enhance efficacy |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
